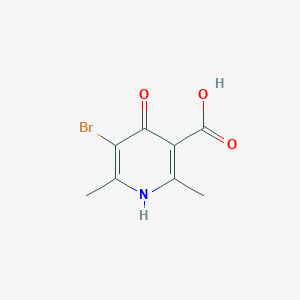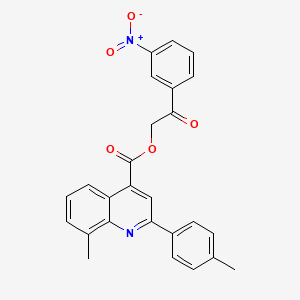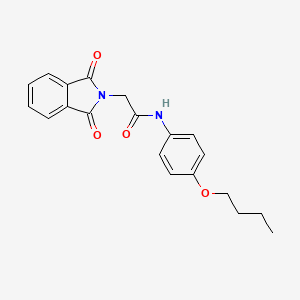
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a dimethylamino-benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-chlorobenzyl-substituted piperazine.
Formation of the Benzylidene Moiety: The final step involves the condensation of the 2-chlorobenzyl-substituted piperazine with 4-dimethylaminobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
科学的研究の応用
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylamino-benzylidene)-amine
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-ethylamino-benzylidene)-amine
Uniqueness
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorobenzyl and dimethylamino-benzylidene groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C20H25ClN4 |
|---|---|
分子量 |
356.9 g/mol |
IUPAC名 |
4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H25ClN4/c1-23(2)19-9-7-17(8-10-19)15-22-25-13-11-24(12-14-25)16-18-5-3-4-6-20(18)21/h3-10,15H,11-14,16H2,1-2H3/b22-15+ |
InChIキー |
VNUOLMATLPCKQO-PXLXIMEGSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)

![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B11989266.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)




![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
